molecular formula C12H13N5O3 B2979212 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1017485-76-5

1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2979212
CAS No.: 1017485-76-5
M. Wt: 275.268
InChI Key: OZFBMHCODABXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic molecule featuring a fused indazole core linked to a substituted 1,2,4-triazinone moiety. The carboxylic acid substituent enhances solubility and provides a site for derivatization, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring polar interactions.

Properties

IUPAC Name

1-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-6-10(18)13-12(15-14-6)17-8-5-3-2-4-7(8)9(16-17)11(19)20/h2-5H2,1H3,(H,19,20)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFBMHCODABXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N2C3=C(CCCC3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent functionalization introduces the triazinone moiety and the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazinone ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or triazinone rings are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation products include esters and amides.

  • Reduction products include amines and other reduced derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three structurally analogous heterocycles (Table 1).

Table 1: Structural and Functional Comparison of Analogous Heterocycles

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 1,2,4-Triazinone, Indazole, Carboxylic acid C₁₃H₁₅N₅O₃ 289.29 Triazinone (C=O, N), COOH
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Sulfone, Indazole, Carboxylic acid C₁₂H₁₆N₂O₄S 284.33 Sulfone (SO₂), COOH
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid Pyrazole, tert-Butyl, Carboxylic acid C₉H₁₄N₂O₂ 182.22 Pyrazole (N-heterocycle), COOH
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Tetrazole, Thiadiazole, β-lactam C₁₆H₁₇N₇O₃S₂ 419.49 Tetrazole (N-rich), β-lactam (C=O, S)

Key Comparative Insights

Core Heterocycle Variations: The target compound’s indazole-triazinone fusion contrasts with the sulfone-substituted indazole in , which replaces the triazinone with a sulfone group. The sulfone’s electron-withdrawing nature may reduce hydrogen-bonding capacity compared to the triazinone’s carbonyl and nitrogen donors .

Functional Group Impact :

  • The carboxylic acid group is conserved across all analogs, suggesting shared applications in metal chelation or salt formation. However, the β-lactam-tetrazole-thiadiazole hybrid in exemplifies a more complex pharmacophore, likely designed for antibacterial activity via β-lactamase inhibition.

Molecular Weight and Solubility: The target compound (289.29 g/mol) is intermediate in size compared to the sulfone analog (284.33 g/mol) and the smaller pyrazole derivative (182.22 g/mol). Its triazinone moiety may enhance aqueous solubility relative to the sulfone, as carbonyl groups engage in stronger hydrogen bonds .

Synthetic Accessibility :

  • The synthesis of the target compound likely involves multi-step cyclization and coupling reactions, akin to methods described for tetrazole-containing analogs in . In contrast, the β-lactam-thiadiazole derivative requires specialized conditions for β-lactam ring stability.

Research Findings and Implications

  • Hydrogen-Bonding Networks: The triazinone group in the target compound facilitates extended hydrogen-bonding networks, as observed in crystal structures of similar triazine derivatives . This property could enhance crystallinity and stability in solid-state formulations.
  • Comparative Limitations: The sulfone analog may exhibit reduced metabolic stability due to sulfone oxidation susceptibility, whereas the triazinone’s resonance-stabilized structure could confer greater inertness.

Biological Activity

The compound 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

The molecular formula of the compound is C11H12N4O3C_{11}H_{12}N_4O_3, with a molecular weight of 246.22 g/mol. Its structure includes a triazine ring fused with an indazole moiety, which is known to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the triazine and indazole structures exhibit significant antibacterial properties. For instance:

  • In vitro Testing : Compounds similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentrations (MICs) were determined using the agar diffusion method.
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5AS. aureus1825
5DE. coli1550
5FB. subtilis2030

These results indicate that as the concentration of the compounds increases, the antibacterial activity also enhances .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has indicated that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells.

  • Mechanism of Action : Inhibition of PARP leads to increased DNA damage in cancer cells, particularly those with BRCA mutations. This mechanism has been validated through various assays measuring cell viability and proliferation.
CompoundTarget EnzymeIC50 (nM)Cancer Cell Line
Compound APARP-115BRCA1-mutant breast cancer
Compound BPARP-220Ovarian cancer

The findings suggest that these compounds could serve as effective agents in cancer therapy by exploiting the vulnerabilities in DNA repair pathways .

Case Studies

Several case studies have highlighted the biological activity of indazole and triazine derivatives:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of indazole derivatives against multi-drug resistant bacterial strains. The results showed promising antibacterial activity comparable to standard antibiotics .
  • Case Study on Anticancer Potential : Another study focused on the synthesis and evaluation of triazine-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions using reflux conditions with acetic acid and sodium acetate as catalysts, followed by recrystallization from DMF/acetic acid mixtures. For indazole derivatives, analogous protocols involve refluxing 3-formyl-indole precursors with heterocyclic nucleophiles (e.g., thiazolidinones) . Optimization should employ Design of Experiments (DoE) methodologies to minimize trial-and-error approaches, focusing on variables like temperature, molar ratios, and catalyst loading .

Q. What analytical techniques are critical for characterizing its structural and purity profile?

Key methods include:

  • HPLC : For purity assessment and separation of stereoisomers.
  • FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR : ¹H and ¹³C spectra to verify substituent positions and hydrogen bonding in the tetrahydroindazole core.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. How do solubility and stability properties influence experimental design?

The compound’s poor aqueous solubility (common in polycyclic heteroaromatics) necessitates polar aprotic solvents (e.g., DMF) or co-solvents (e.g., ethanol/water mixtures). Stability studies under varying pH, temperature, and humidity are critical for storage; analogs with similar oxo-triazine moieties show degradation under prolonged light exposure, suggesting amber vials and inert atmospheres for long-term storage .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and optimizing yields?

Quantum chemical calculations (e.g., DFT) coupled with reaction path search algorithms can model transition states and intermediates, particularly for triazine-indazole cyclization steps. Machine learning tools trained on kinetic datasets can prioritize high-yield conditions, reducing experimental iterations .

Q. How can researchers resolve discrepancies between computational predictions and experimental outcomes in synthesis?

Implement a feedback loop:

  • Use experimental data (e.g., failed reaction byproducts) to refine computational models.
  • Adjust solvation effects and entropy contributions in simulations, which are often underestimated in gas-phase calculations .
  • Validate with microkinetic modeling to account for side reactions .

Q. What methodologies are recommended for evaluating its biological activity, given structural complexity?

  • Enzyme assays : Target-specific assays (e.g., kinase inhibition) using fluorescence polarization or TR-FRET.
  • Cellular models : Evaluate cytotoxicity and target engagement in disease-relevant cell lines (e.g., cancer or inflammatory models).
  • SAR studies : Modify the carboxylic acid and oxo-triazine groups to probe pharmacophore requirements, referencing indazole-based kinase inhibitors .

Q. How can heterogeneous vs. homogeneous reaction conditions impact scalability?

Heterogeneous catalysis (e.g., immobilized acids) may improve recyclability and reduce purification steps. However, homogeneous conditions (e.g., acetic acid) offer better kinetic control for sensitive intermediates. Use membrane separation technologies (e.g., nanofiltration) to isolate products and catalysts in flow chemistry setups .

Q. What statistical approaches are suitable for analyzing conflicting pharmacological data across studies?

Apply meta-analysis frameworks to reconcile variability:

  • Cluster studies by assay type (e.g., in vitro vs. in vivo).
  • Use multivariate regression to identify confounding variables (e.g., cell line specificity, solvent effects).
  • Bayesian networks can model dose-response inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.